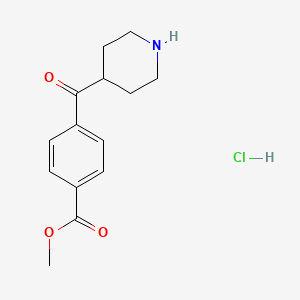![molecular formula C14H24N4 B1425703 N-Propyl-2-pyridinamin, 5-[(4-Methylpiperazin-1-yl)methyl]- CAS No. 1275520-86-9](/img/structure/B1425703.png)
N-Propyl-2-pyridinamin, 5-[(4-Methylpiperazin-1-yl)methyl]-
Übersicht
Beschreibung
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with a propyl group
Wissenschaftliche Forschungsanwendungen
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is utilized in the chemical industry for the production of other complex organic compounds.
Vorbereitungsmethoden
The synthesis of 5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-5-bromopyridine as the starting material.
Grignard Reaction: The first step involves a Grignard reaction where the 2-nitro-5-bromopyridine is reacted with an appropriate Grignard reagent to form an intermediate.
Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the piperazine ring and the propyl group.
Analyse Chemischer Reaktionen
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the piperazine or pyridine rings are substituted with different functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Wirkmechanismus
The mechanism of action of 5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit lipoxygenase and xanthine oxidase enzymes, which are involved in inflammatory and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine can be compared with other similar compounds such as:
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound has an ethyl group instead of a methyl group on the piperazine ring, which may result in different pharmacological properties.
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid: This compound has a benzoic acid moiety instead of a pyridine ring, which may affect its chemical reactivity and biological activity.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound contains additional aromatic rings and functional groups, making it more complex and potentially more potent in its biological effects.
Eigenschaften
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-3-6-15-14-5-4-13(11-16-14)12-18-9-7-17(2)8-10-18/h4-5,11H,3,6-10,12H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJRSZZCTVRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




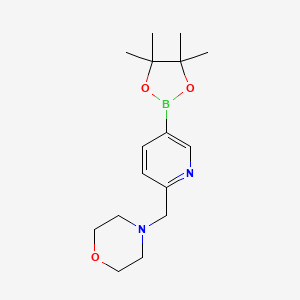
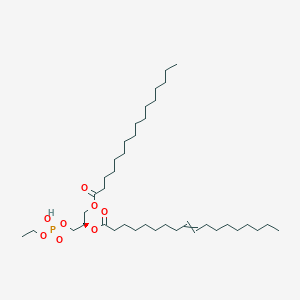
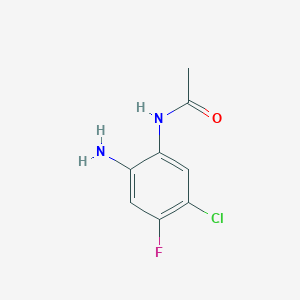
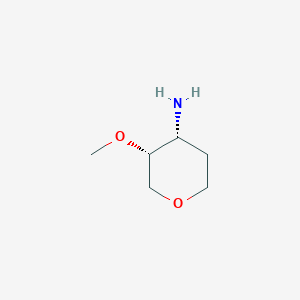
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
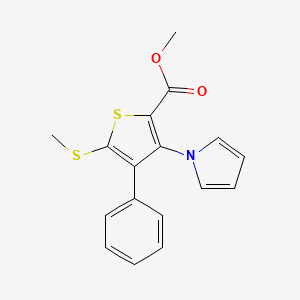
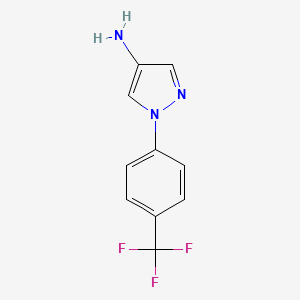
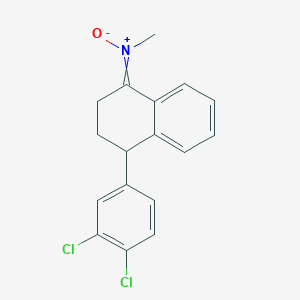
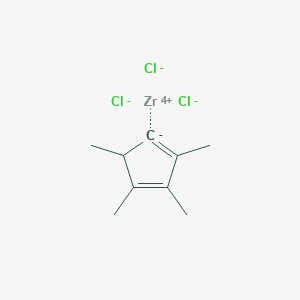
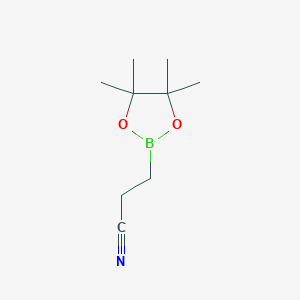
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
